molecular formula C19H19N3O4 B2744503 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide CAS No. 941923-65-5

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide

Cat. No. B2744503
CAS RN: 941923-65-5
M. Wt: 353.378
InChI Key: FDOWUAPGUHJYIC-UHFFFAOYSA-N
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Description

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide” is a chemical compound with the molecular formula C17H16N4O4S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . This compound has been evaluated for its in vitro anti-HIV-1 activity .


Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core . The keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .


Chemical Reactions Analysis

The chemical reactions involving this compound include a metal-free C-3 chalcogenation process to synthesize diversely orchestrated 3-ArS/ArSe derivatives . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .

Scientific Research Applications

Pyrimidine Derivatives in Pharmaceutical Research

  • Antiproliferative Activity : The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against various human cancer cell lines, displaying promising anticancer activity. This study highlights the potential of pyrimidine derivatives as anticancer agents (Huang et al., 2020).

  • Anticonvulsant and Antidepressant Activities : A series of pyrido[2,3-d]pyrimidine derivatives were designed and synthesized, showing potential as anticonvulsants and antidepressants. This study demonstrates the versatility of pyrimidine derivatives in the development of new pharmaceuticals (Zhang et al., 2016).

Pyrimidine Derivatives in Chemical Research

  • Synthetic Methodologies : Research on the synthesis of pyrimidine linked heterocyclics by microwave irradiation showcased the efficiency of modern synthetic methods. This work contributes to the development of novel compounds with potential applications in various fields (Deohate & Palaspagar, 2020).

  • Structural Studies : Detailed structural studies on compounds like N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide provide insights into the molecular interactions and stability of pyrimidine derivatives. Such studies are crucial for understanding the properties and potential applications of these compounds (Mansour & Ghani, 2013).

Mechanism of Action

The mechanism of action of this compound in its anti-HIV-1 activity involves binding into the active site of PFV integrase (IN). The keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

Future Directions

The future directions for this compound could involve further exploration of its anti-HIV-1 activity and potential development into a therapeutic agent . Additionally, its chemical reactivity could be explored further for the synthesis of other complex molecules .

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-5-6-16-20-12(2)17(19(24)22(16)10-11)21-18(23)13-7-14(25-3)9-15(8-13)26-4/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOWUAPGUHJYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC(=C3)OC)OC)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide

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